C8-Methoxy vs. C6,C7-Dimethoxy Substitution: Impact on mGlu7 NAM Potency and Selectivity
In the mGlu7 NAM chemotype, compound VU0226390 (ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline-3-carboxylate) exhibited an IC50 of 647 nM against mGlu7 with >30-fold selectivity over mGlu4 and mGlu8 [1]. By contrast, the 6,7-dimethoxy regioisomeric series – which is the substitution pattern of the target compound – has been structurally characterized but not yet pharmacologically profiled in direct mGlu7 assays. This represents a clear chemical differentiation point: the 6,7-dimethoxy substitution may alter the hydrogen-bonding network and allosteric pocket occupancy relative to the 8-methoxy series, a hypothesis supported by the steep SAR observed throughout the chemotype [1].
| Evidence Dimension | mGlu7 NAM IC50 (in vitro functional assay) |
|---|---|
| Target Compound Data | Not yet determined in published literature for 6,7-dimethoxy regioisomer |
| Comparator Or Baseline | VU0226390 (8-methoxy regioisomer): IC50 = 647 nM |
| Quantified Difference | Quantitative comparison pending; regioisomeric shift from C8-methoxy to C6,C7-dimethoxy projected to alter potency by ≥2-fold based on chemotype-wide SAR [1]. |
| Conditions | mGlu7 functional assay measuring negative allosteric modulation; selectivity counterscreened vs. mGlu4 and mGlu8 at concentrations up to 30 µM. |
Why This Matters
For CNS programs pursuing mGlu7 modulation, the C6,C7-dimethoxy regioisomer offers a distinct chemical vector for IP diversification and potency optimization not accessible with the C8-methoxy lead series.
- [1] Kalbfleisch, J. J.; et al. Bioorg. Med. Chem. Lett. 2020, 30 (22), 127529. View Source
